1-[4-(Methylsulfanyl)phenyl]pentan-2-one

Catalog No.
S13126355
CAS No.
M.F
C12H16OS
M. Wt
208.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(Methylsulfanyl)phenyl]pentan-2-one

Product Name

1-[4-(Methylsulfanyl)phenyl]pentan-2-one

IUPAC Name

1-(4-methylsulfanylphenyl)pentan-2-one

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

InChI

InChI=1S/C12H16OS/c1-3-4-11(13)9-10-5-7-12(14-2)8-6-10/h5-8H,3-4,9H2,1-2H3

InChI Key

AQBDUEUPFCZSCN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC1=CC=C(C=C1)SC

1-[4-(Methylsulfanyl)phenyl]pentan-2-one, also known as 1-(4-methylthiophenyl)pentan-2-one, is an organic compound characterized by its unique molecular structure. The molecular formula is C12H16OSC_{12}H_{16}OS, and it has a molecular weight of approximately 208.32 g/mol. This compound features a pentanone backbone with a methylsulfanyl group attached to a phenyl ring, contributing to its distinct chemical properties and potential applications in various fields.

Typical of ketones and aromatic compounds:

  • Nucleophilic Addition: The carbonyl group in the ketone can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, altering the compound's reactivity and properties.
  • Reduction: The ketone functional group can be reduced to form secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

The synthesis of 1-[4-(Methylsulfanyl)phenyl]pentan-2-one typically involves several steps:

  • Formation of the Phenyl Group: Starting from a suitable aromatic compound, the methylsulfanyl group can be introduced using methylthiolation techniques.
  • Alkylation: The resulting phenolic compound can undergo alkylation with a suitable pentanone precursor to form the desired ketone structure.
  • Purification: The product is purified through methods such as recrystallization or chromatography to obtain high purity.

1-[4-(Methylsulfanyl)phenyl]pentan-2-one has potential applications in various domains:

  • Pharmaceutical Industry: Due to its biological activity, it may serve as a lead compound for drug development.
  • Chemical Research: It can be used as an intermediate in organic synthesis for creating more complex molecules.
  • Flavor and Fragrance Industry: Compounds with similar structures are often utilized for their aromatic properties.

Interaction studies involving 1-[4-(Methylsulfanyl)phenyl]pentan-2-one focus on its reactivity with biological macromolecules:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetics and pharmacodynamics.
  • Enzyme Inhibition Assays: Evaluating its potential as an enzyme inhibitor could reveal therapeutic applications.

Several compounds share structural similarities with 1-[4-(Methylsulfanyl)phenyl]pentan-2-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Methyl-1-phenylpentan-2-oneC12H16OC_{12}H_{16}OLacks the methylsulfanyl group; simpler structure.
4-Methyl-4-phenylpentan-2-oneC12H16OC_{12}H_{16}OContains a different carbon skeleton; no sulfur.
1-[2-(Methylsulfanyl)phenyl]pentan-1-oneC12H16OSC_{12}H_{16}OSDifferent position of the methylsulfanyl group.
4-MethylthioacetophenoneC10H10OSC_{10}H_{10}OSA smaller structure with a thioether functional group.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

208.09218630 g/mol

Monoisotopic Mass

208.09218630 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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